molecular formula C22H20ClNS B374880 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine

Cat. No.: B374880
M. Wt: 365.9g/mol
InChI Key: FYIRJNNYCMVAJY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound that belongs to the class of benzothiepin derivatives This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with a chloro group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiepin Ring: The benzothiepin ring system can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzyl chloride and thiophenol under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiepin derivative and 2-phenylethylamine under appropriate conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiepin derivatives.

    Substitution: Substituted benzothiepin derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzob

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide
  • 2-(2-phenylethyl)-1,3-benzothiazole
  • 4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1,3-benzenediol

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzobbenzothiepin-6-amine stands out due to its unique benzothiepin ring system and the presence of both a chloro group and a phenylethylamine moiety

Properties

Molecular Formula

C22H20ClNS

Molecular Weight

365.9g/mol

IUPAC Name

3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine

InChI

InChI=1S/C22H20ClNS/c23-18-10-11-21-17(14-18)15-20(19-8-4-5-9-22(19)25-21)24-13-12-16-6-2-1-3-7-16/h1-11,14,20,24H,12-13,15H2

InChI Key

FYIRJNNYCMVAJY-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4

Canonical SMILES

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCC4=CC=CC=C4

Origin of Product

United States

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